Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate acts as a potentiator of the ΔF508-CFTR protein, the most common mutation associated with CF. [] This mutation leads to defects in CFTR protein folding and trafficking to the cell surface, resulting in reduced chloride channel function. The compound is believed to bind to a specific site on the ΔF508-CFTR protein, stabilizing its structure and improving its ability to transport chloride ions across cell membranes. [] This improved chloride transport can help to hydrate the airway surfaces in the lungs, reducing the stickiness of mucus and improving lung function in CF patients.
The primary application of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate lies in its potential as a therapeutic agent for cystic fibrosis. Studies have demonstrated its ability to improve the function of the ΔF508-CFTR protein, suggesting its potential in restoring chloride ion transport and ameliorating CF symptoms. []
Cystic Fibrosis Treatment: The compound has shown promise in preclinical studies for its ability to enhance chloride transport in cells expressing the ΔF508-CFTR mutation. [] This finding has led to further research into its potential as a treatment option for cystic fibrosis patients carrying this mutation.
Combination Therapy: Research has also explored the use of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate in combination with other CFTR modulators, such as correctors. [] This approach aims to target multiple defects in the CFTR protein, potentially leading to more effective treatment strategies for CF.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: